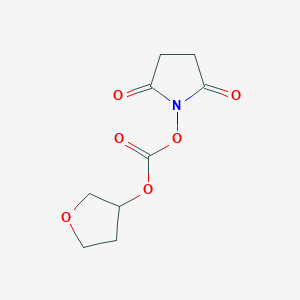
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a tert-butylphenyl group, and a pyridinyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may have different functional groups attached to the core structure, enhancing their chemical and biological properties.
科学的研究の応用
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
類似化合物との比較
Similar Compounds
2-phenyl-4(3H)-quinazolinone: Lacks the tert-butyl and pyridinyl groups, resulting in different chemical and biological properties.
3-(3-pyridinyl)-4(3H)-quinazolinone: Similar structure but without the tert-butylphenyl group.
2-(4-tert-butylphenyl)-4(3H)-quinazolinone: Similar structure but without the pyridinyl group.
Uniqueness
2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one is unique due to the presence of both the tert-butylphenyl and pyridinyl groups, which contribute to its distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research applications.
特性
分子式 |
C23H21N3O |
|---|---|
分子量 |
355.4g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C23H21N3O/c1-23(2,3)17-12-10-16(11-13-17)21-25-20-9-5-4-8-19(20)22(27)26(21)18-7-6-14-24-15-18/h4-15H,1-3H3 |
InChIキー |
CWCJUFDNTJJHCL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(hydroxymethyl)phenyl]propanamide](/img/structure/B504946.png)

![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)


![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B504952.png)
![N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504954.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504956.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B504958.png)
![N-[2-(anilinocarbonyl)phenyl]nicotinamide](/img/structure/B504959.png)
